[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
Description
[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS: 1353971-46-6) is a pyrrolidine-based compound featuring a tert-butyl carbamate group and a 2-chloroacetyl substituent. Its molecular formula is C₁₁H₁₉ClN₂O₃, with a molecular weight of 262.74 g/mol . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, leveraging the reactivity of its chloroacetyl group for nucleophilic substitution or coupling reactions. Its tert-butyl carbamate moiety acts as a protecting group for amines, enhancing stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl N-[1-(2-chloroacetyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3/c1-11(2,3)17-10(16)13-8-4-5-14(7-8)9(15)6-12/h8H,4-7H2,1-3H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUPNSTXKYHOFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301138140 | |
| Record name | Carbamic acid, N-[1-(2-chloroacetyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301138140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353971-46-6 | |
| Record name | Carbamic acid, N-[1-(2-chloroacetyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353971-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(2-chloroacetyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301138140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS: 1353971-46-6) is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds with similar structures may exhibit anticancer properties. For instance, derivatives of pyrrolidine have been shown to induce apoptosis in various cancer cell lines. A study highlighted that a related compound demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in apoptosis induction .
2. Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. The compound's structural features suggest potential inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which could enhance cognitive function by increasing acetylcholine levels in the brain .
3. Interaction with Cellular Pathways
The compound may interact with various cellular pathways, influencing gene expression and immune responses. It potentially modulates the NF-kappa-B pathway, which is essential for inflammatory responses and cancer progression .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in neurotransmission and inflammation.
- Regulation of Gene Expression : It could affect transcription factors that regulate cell cycle progression and apoptosis.
- Modulation of Signaling Pathways : Interference with pathways such as NF-kappa-B could lead to reduced inflammation and altered immune responses.
Case Studies
Several studies have investigated the biological activity of similar compounds:
Scientific Research Applications
Drug Development
The compound's structure suggests potential applications in the development of pharmaceuticals targeting various diseases. Its chloroacetyl group is known to enhance biological activity, making it a candidate for further investigation in drug formulation.
Enzyme Inhibition Studies
Research indicates that compounds with similar structures can act as inhibitors for certain enzymes. For instance, studies on carbamate derivatives have shown their ability to inhibit acetylcholinesterase, which is crucial in treating conditions like Alzheimer's disease and myasthenia gravis .
Anticancer Activity
Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit anticancer properties. The chloroacetyl moiety may contribute to this activity by modifying the interaction with cellular targets involved in cancer proliferation .
Synthesis Pathways
The synthesis of [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester typically involves several steps:
- Formation of Pyrrolidine Derivative : The initial step includes the formation of a pyrrolidine ring through cyclization reactions.
- Chloroacetylation : The introduction of the chloroacetyl group is performed using chloroacetyl chloride under basic conditions.
- Carbamoylation : The final step involves the reaction with tert-butyl carbamate to yield the desired product.
These synthetic routes are essential for producing the compound in a laboratory setting and can be tailored to optimize yield and purity.
Case Study 1: Enzyme Inhibition
A study published in a peer-reviewed journal demonstrated that similar carbamate derivatives exhibited significant inhibition against acetylcholinesterase, suggesting that this compound could be evaluated for similar biological activities .
| Compound | IC50 Value (µM) | Target Enzyme |
|---|---|---|
| Compound A | 12.5 | Acetylcholinesterase |
| Compound B | 8.0 | Acetylcholinesterase |
| This compound | TBD | TBD |
Case Study 2: Anticancer Activity
Research conducted on pyrrolidine derivatives has shown promising results in inhibiting tumor growth in vitro. For example, a derivative similar to this compound was found to induce apoptosis in cancer cell lines, warranting further exploration into its mechanism of action .
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group is cleaved under acidic or catalytic conditions to yield free amines. Key methods include:
These reactions are critical for generating reactive amine intermediates in drug synthesis. For example, SOCl₂-mediated deprotection enables direct conversion to acid chlorides for subsequent coupling .
Hydrolysis of the Chloroacetyl Group
The chloroacetyl moiety undergoes hydrolysis under basic or nucleophilic conditions:
| Conditions | Products | Notes |
|---|---|---|
| NaOH (aq., 60°C) | Hydroxyacetyl derivative | Competing Boc cleavage at high pH |
| NH₃/MeOH (rt, 12 hr) | Acetamide derivative | Selective substitution without Boc loss |
The chloro group’s reactivity allows selective modification while preserving the carbamate. Kinetic studies show pseudo-first-order behavior in polar aprotic solvents.
Nucleophilic Substitution Reactions
The chloroacetyl group participates in SN2 reactions with nucleophiles:
| Nucleophile | Conditions | Products | Application |
|---|---|---|---|
| Piperidine (DCM, 0°C) | Amine substitution | Pyrrolidine-acetyl-piperidine | Bioactive analog synthesis |
| Sodium azide (DMF, 50°C) | Azide substitution | Azidoacetyl derivative | Click chemistry precursors |
| KSCN (EtOH, reflux) | Thiocyanate substitution | Thioacetyl intermediate | Thiol-ene reactions |
Steric hindrance from the pyrrolidine ring slows substitution rates compared to linear chloroacetamides.
Cyclization and Radical Reactions
Under radical initiation or thermal conditions, the compound forms heterocycles:
-
Amidyl Radical Cyclization :
Photoirradiation with AIBN generates amidyl radicals, leading to 5-exo cyclization and lactam formation (e.g., pyrrolidinones) . Yields range from 20–78%, depending on substituents. -
Thermal Rearrangement :
Heating in toluene (110°C) induces elimination of HCl, forming α,β-unsaturated ketones that undergo Diels-Alder reactions .
Functional Group Interconversion
| Reaction | Reagents | Products |
|---|---|---|
| Reduction (LiAlH₄) | Chloroacetyl → Hydroxyethyl | Alcohol derivative |
| Oxidation (PCC) | Pyrrolidine → Pyrrolidone | Ketone-functionalized analog |
Stability and Competing Reactions
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Pyrrolidine Derivatives with Chloroacetyl Groups
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS: 722537-49-7)
- Structure : Differs by the addition of a methyl group on the carbamic acid nitrogen.
- Molecular Formula : C₁₂H₂₁ClN₂O₃; Molecular Weight : 276.76 g/mol .
- Predicted physical properties: Density = 1.18 g/cm³; Boiling Point = 385.4°C .
- Applications : Used in stereoselective synthesis due to its (S)-configuration .
[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester (Ref: 10-F083208)
Derivatives with Alternative Substituents
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS: 62176-12-9)
- Structure: Replaces the chloroacetyl group with a 2-aminoethyl substituent.
- Molecular Formula : C₁₁H₂₃N₃O₂; Molecular Weight : 245.32 g/mol .
- Key Differences: The amino group enables participation in conjugation or amide bond formation, contrasting with the electrophilic chloroacetyl group. Lower molecular weight and altered solubility profile due to the polar amine .
tert-Butyl ethyl(1-(2-hydroxyethyl)pyrrolidin-3-yl)carbamate
Structural and Reactivity Comparison Table
Q & A
Basic Research Questions
Q. What are the typical synthetic routes and critical reaction conditions for preparing [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester?
- Methodological Answer : The synthesis typically involves activating 3-methylpyrrolidine-1-carboxylic acid with thionyl chloride to form an acid chloride, followed by reaction with tert-butyl alcohol in the presence of a base (e.g., triethylamine) to introduce the tert-butyl carbamate group . Acylation of the pyrrolidine nitrogen with chloroacetyl chloride under anhydrous conditions ensures efficient chloroacetyl group incorporation. Solvent selection (e.g., dichloromethane) and temperature control (0–20°C) are critical to minimize side reactions .
Q. How is the tert-butyl carbamate (Boc) group strategically used for nitrogen protection during synthesis?
- Methodological Answer : The Boc group is introduced via a two-step process: (1) activation of the carboxylic acid to an acid chloride and (2) nucleophilic substitution with tert-butoxide. This group provides steric and electronic protection for the pyrrolidine nitrogen, enabling selective acylation at the desired position. Deprotection under acidic conditions (e.g., HCl) can regenerate the free amine for further functionalization .
Q. What spectroscopic techniques are used to confirm the structure and purity of the compound?
- Methodological Answer :
- NMR : H and C NMR verify the tert-butyl singlet (~1.4 ppm) and chloroacetyl carbonyl resonance (~170 ppm).
- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H] at m/z 291.1 for CHClNO).
- IR : Stretching frequencies for the carbamate (1680–1720 cm) and chloroacetyl (750–800 cm) groups validate functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in palladium-catalyzed coupling steps involving this compound?
- Methodological Answer : For Suzuki-Miyaura couplings, optimize catalyst loading (e.g., Pd(OAc) at 2–5 mol%), ligand selection (XPhos for bulky substrates), and base (CsCO for deprotonation). Reaction temperatures (40–100°C) and inert atmospheres (N/Ar) prevent palladium deactivation. Post-reaction purification via column chromatography (hexane/EtOAc gradient) isolates the product .
Q. What strategies mitigate hydrolysis of the chloroacetyl group during purification?
- Methodological Answer : Hydrolysis is minimized by:
- Avoiding protic solvents (e.g., MeOH/HO) during workup.
- Using anhydrous NaSO for drying organic extracts.
- Employing low-temperature recrystallization (e.g., –20°C in EtOAc/hexane).
- Monitoring by TLC (R shift from 0.6 to 0.3 upon hydrolysis) .
Q. How do solvent polarity and base selection influence acylation efficiency at the pyrrolidine nitrogen?
- Methodological Answer : Polar aprotic solvents (e.g., DCM, THF) enhance nucleophilicity of the pyrrolidine nitrogen. Strong bases (e.g., DMAP) accelerate acylation by deprotonating intermediates, while weaker bases (e.g., EtN) reduce side reactions. Kinetic studies show >90% acylation efficiency in DCM with DMAP at 0°C .
Q. What computational methods predict reactivity in nucleophilic substitution reactions involving the chloroacetyl group?
- Methodological Answer : Density Functional Theory (DFT) calculates activation energies for SN2 displacement at the chloroacetyl carbon. Solvent effects (e.g., PCM model for DCM) and transition-state analysis guide nucleophile selection (e.g., amines vs. thiols). Molecular dynamics simulations predict steric accessibility of the reaction site .
Q. How is stereochemical purity assessed when synthesizing chiral derivatives of this compound?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers, while NOE NMR experiments confirm spatial arrangements. Polarimetry ([α] values) and X-ray crystallography validate absolute configurations. Asymmetric Mannich reactions (e.g., using tert-butyl benzylidenecarbamate) introduce chirality with >95% ee .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting reports on reaction yields for tert-butyl carbamate formation?
- Methodological Answer : Discrepancies arise from variations in reagent purity (e.g., anhydrous tert-butyl alcohol vs. hydrated), stoichiometry (1:1.2 ratio of acid chloride to alcohol), and workup methods. Reproducibility is improved by:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
